molecular formula C22H22ClN3S B2567517 1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393824-03-8

1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No. B2567517
CAS RN: 393824-03-8
M. Wt: 395.95
InChI Key: HSMBRVZFXVJQTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C22H22ClN3S and its molecular weight is 395.95. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Research on derivatives and compounds structurally related to 1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide has shown promising antimicrobial and antioxidant activities. Specifically, studies have focused on the synthesis of compounds with potential antimicrobial screening and free-radical scavenging activity. For instance, chloro derivatives have been identified as particularly active in antimicrobial screening, exhibiting significant activity against various pathogens. Additionally, these compounds have demonstrated notable antioxidant and anti-inflammatory activity through DPPH radical scavenging and NO radical scavenging methods, highlighting their potential in managing oxidative stress-related conditions (Hamada & Abdo, 2015).

Cytotoxicity Against Cancer Cell Lines

Another area of application is in the field of oncology, where derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. An innovative zinc(II) complex derived from ONS-donor thio-Schiff base of acyl pyrazolone has been created and characterized, demonstrating cytotoxicity against A549 cell lines at low concentrations. This suggests potential applications in cancer treatment, where specific compounds can be developed to target cancer cells with minimal effects on healthy cells (Shaikh et al., 2019).

Optoelectronic Properties and Light-emitting Devices

In the field of materials science, research has explored the synthesis, structural, and optoelectronic properties of related compounds for use in light-emitting devices. For example, a series of 2,5-di(aryleneethynyl)pyrazine derivatives have been synthesized, revealing insights into their structural characteristics and how these influence their optoelectronic properties. These compounds have been considered for use in organic light-emitting diodes (OLEDs), with enhancements in external quantum efficiencies observed when used as dopants. This indicates their potential utility in developing more efficient and durable light-emitting devices (Zhao et al., 2004).

properties

IUPAC Name

1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3S/c1-15-12-16(2)14-19(13-15)24-22(27)26-11-10-25-9-3-4-20(25)21(26)17-5-7-18(23)8-6-17/h3-9,12-14,21H,10-11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMBRVZFXVJQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.